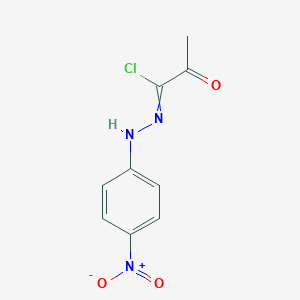
Propanehydrazonoyl chloride, N-(4-nitrophenyl)-2-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanehydrazonoyl chloride, N-(4-nitrophenyl)-2-oxo- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a building block in the synthesis of other organic compounds.
Applications De Recherche Scientifique
Propanehydrazonoyl chloride, N-(4-nitrophenyl)-2-oxo- has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals. It has also been used as a reagent in the analysis of amino acids and peptides.
Mécanisme D'action
The mechanism of action of propanehydrazonoyl chloride, N-(4-nitrophenyl)-2-oxo- is not well understood. However, it is believed to act as a nucleophile in organic reactions, which makes it useful in the synthesis of other compounds.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of propanehydrazonoyl chloride, N-(4-nitrophenyl)-2-oxo-. However, it is not recommended for use in drug development due to its potential toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using propanehydrazonoyl chloride, N-(4-nitrophenyl)-2-oxo- in lab experiments is its versatility as a building block in the synthesis of other compounds. However, its potential toxicity makes it difficult to work with in certain applications.
Orientations Futures
There are several future directions for research on propanehydrazonoyl chloride, N-(4-nitrophenyl)-2-oxo-. One potential area of research is the development of safer and more effective synthesis methods. Another area of research is the identification of new applications for this compound in scientific research. Additionally, further investigation into the mechanism of action and potential toxicity of this compound is needed.
Conclusion:
Propanehydrazonoyl chloride, N-(4-nitrophenyl)-2-oxo- is a versatile compound that has potential applications in scientific research. While its mechanism of action and potential toxicity are not well understood, there are several future directions for research that could lead to new discoveries and applications for this compound.
Méthodes De Synthèse
The synthesis of propanehydrazonoyl chloride, N-(4-nitrophenyl)-2-oxo- involves the reaction between propanehydrazide and 4-nitrobenzoyl chloride in the presence of a catalyst. The resulting compound is a yellow crystalline solid that is soluble in organic solvents.
Propriétés
Numéro CAS |
18247-80-8 |
|---|---|
Nom du produit |
Propanehydrazonoyl chloride, N-(4-nitrophenyl)-2-oxo- |
Formule moléculaire |
C9H8ClN3O3 |
Poids moléculaire |
241.63 g/mol |
Nom IUPAC |
N-(4-nitrophenyl)-2-oxopropanehydrazonoyl chloride |
InChI |
InChI=1S/C9H8ClN3O3/c1-6(14)9(10)12-11-7-2-4-8(5-3-7)13(15)16/h2-5,11H,1H3 |
Clé InChI |
FJTPZIFCLVITGT-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])Cl |
SMILES canonique |
CC(=O)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])Cl |
Autres numéros CAS |
18247-80-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



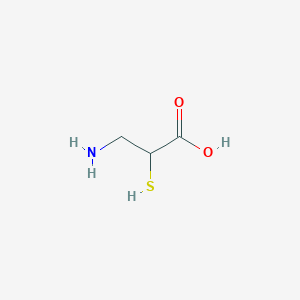
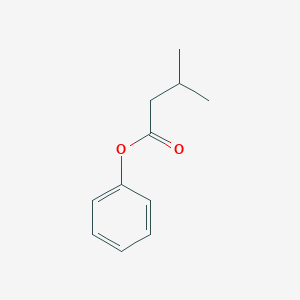
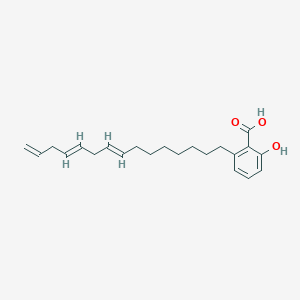
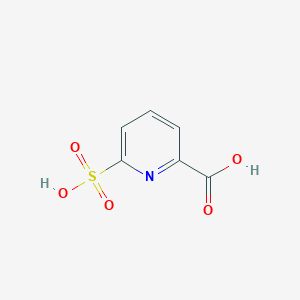
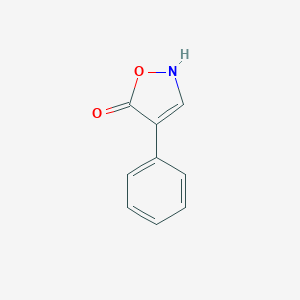

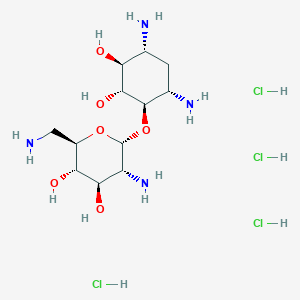
![2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic Acid](/img/structure/B96115.png)
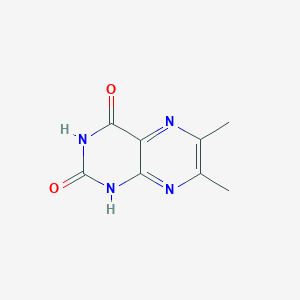

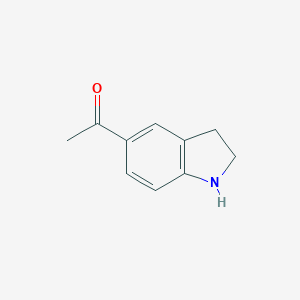
![2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione](/img/structure/B96123.png)

